molecular formula C16H18N4O5S B130023 N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane CAS No. 33288-74-3

N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane

Cat. No.: B130023
CAS No.: 33288-74-3
M. Wt: 378.4 g/mol
InChI Key: LCIIQNPZVOQTFS-UHFFFAOYSA-N
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Description

N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane is a chemical compound with a complex structure that includes a pyrazine ring, a phenyl group, and a sulfonyl carbamate moiety

Scientific Research Applications

N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane typically involves multiple steps. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-aminoethyl)phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate or sulfonyl derivatives .

Mechanism of Action

The mechanism of action of N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane: Similar in structure but may have different substituents on the pyrazine or phenyl rings.

    Ethyl ((4-(2-(((5-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)carbamate: Similar structure with an ethyl group instead of a methyl group.

    Propyl ((4-(2-(((5-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)carbamate: Similar structure with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl N-[4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-11-9-19-14(10-18-11)15(21)17-8-7-12-3-5-13(6-4-12)26(23,24)20-16(22)25-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIIQNPZVOQTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186915
Record name Methyl ((4-(2-(((5-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33288-74-3
Record name Methyl ((4-(2-(((5-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033288743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ((4-(2-(((5-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(4-{2-[(5-methylpyrazin-2-yl)formamido]ethyl}benzenesulfonyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ((4-(2-(((5-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8ZR7LT5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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